4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid

Description

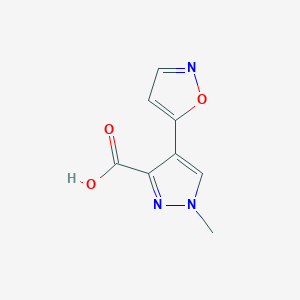

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an isoxazole ring at the 4-position, with a carboxylic acid moiety at the 3-position. The isoxazole (a five-membered ring containing one oxygen and one nitrogen atom) introduces unique electronic and steric properties, making this compound of interest in medicinal chemistry and material science. Its structure allows for diverse interactions, such as hydrogen bonding (via the carboxylic acid) and π-π stacking (via aromatic rings), which are critical in drug design and catalysis .

Properties

IUPAC Name |

1-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-4-5(6-2-3-9-14-6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLQXISDTNDUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The pyrazole ring can be formed through the condensation of 1,3-diketones with arylhydrazines .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 1020724-35-9)

- Structure : Pyrazole ring substituted with a methoxyphenyl group at the 1-position and a methyl group at the 5-position.

- Key Differences: The methoxyphenyl group is electron-rich due to the methoxy substituent, enhancing lipophilicity compared to the isoxazole in the target compound.

- Applications : Likely used in agrochemicals due to its aromatic substituents .

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 84547-83-1)

- Structure : Chloro substituent at the 4-position and methyl at the 1-position.

- Key Differences: The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to the isoxazole-substituted compound (pKa ~4.2–4.5, estimated). Smaller substituent (Cl vs.

Functional Group Modifications

3-Methyl-isoxazole-5-carboxylic Acid (1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide (CAS 899524-55-1)

- Structure : Amide linkage replaces the carboxylic acid; dihydropyrazole ring with a phenyl group.

- Key Differences: The amide group participates in stronger hydrogen bonding than carboxylic acids, altering solubility (amide: ~2–5 mg/mL in water; carboxylic acid: ~10–20 mg/mL).

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Hydroxyphenyl substituent at the 3-position.

- Key Differences :

Complex Hybrid Structures

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic Acid (CAS 1006441-88-8)

- Structure : Combines nitro, chloro, and methyl groups on a pyrazole-isoxazole hybrid.

- Key Differences :

Research Implications

- Drug Design : The isoxazole-pyrazole scaffold offers a balance of hydrogen bonding and lipophilicity, making it suitable for kinase inhibitors or antimicrobial agents.

- Material Science : The carboxylic acid group enables coordination with metals, useful in catalysis or MOF synthesis.

- Limitations: Limited bioavailability in nitro/chloro derivatives due to high molecular weight and poor solubility .

Biological Activity

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines isoxazole and pyrazole rings, making it an intriguing candidate for various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound can be synthesized through several methods, typically involving the cyclization of precursors to form the isoxazole and pyrazole rings. A common synthetic route includes a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II) to achieve high yields and purity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₄O₃ |

| Molecular Weight | 196.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, potentially inhibiting their activity by blocking substrate access at the active sites .

Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : It has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of pyrazoles can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process .

- Anticancer Activity : The compound has demonstrated inhibitory effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against human colon adenocarcinoma and lung cancer cell lines .

Case Studies

- Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives, including those related to this compound, showing significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- Anticancer Activity : Another research effort focused on the synthesis of new pyrazole compounds, revealing that some exhibited potent antiproliferative effects against multiple cancer types. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring could enhance biological activity .

Comparison with Similar Compounds

The unique combination of isoxazole and pyrazole rings in this compound makes it distinct from other heterocycles:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3,5-Dimethylisoxazole | Isoxazole | Antimicrobial |

| 1-Phenyl-3-methylpyrazole | Pyrazole | Anticancer |

| 4-Isoxazol-5-yl... | Isoxazole-Pyrazole | Anti-inflammatory, Anticancer |

Q & A

Q. What are the optimized synthetic routes for 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-isoxazole hybrids often involves cyclocondensation or cross-coupling reactions. For example:

- Cyclocondensation : Using NaN₃ as a catalyst in DMF at 50°C for 3 hours to prepare azidomethylpyrazole intermediates, followed by acidification to isolate products (yield: 65–75%) .

- Suzuki Coupling : Pd(PPh₃)₄-catalyzed coupling of boronic acids with brominated pyrazole esters in deoxygenated DMF/H₂O (yield: 70–85%) .

Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst loading (0.5–1.5 mol% Pd), and reaction time (3–5 hours for complete conversion).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; carboxylic protons at δ 12–13 ppm) .

- X-ray Diffraction : Confirms crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 5-acyloxypyrazoles (e.g., C=O···H-N interactions at 1.8–2.0 Å) .

- IR : Carboxylic acid C=O stretching at 1680–1720 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How can structural modifications to the pyrazole-isoxazole core enhance biological activity, and what methodological pitfalls arise in structure-activity relationship (SAR) studies?

- Modifications :

- Pitfalls :

- Solubility Issues : Hydrophobic substituents (e.g., aryl groups) may reduce aqueous solubility, requiring co-solvents like DMSO that can interfere with bioassays .

- False Positives : Contaminants from incomplete purification (e.g., residual Pd in cross-coupled products) may artificially inflate activity metrics .

Q. How should researchers resolve contradictions in reported biological data, such as conflicting NO release profiles in pyrazole derivatives?

Q. What strategies are effective for improving the physicochemical properties (e.g., solubility, stability) of this compound?

- Salt Formation : Converting the carboxylic acid to sodium or potassium salts increases aqueous solubility (e.g., 6,7-dihydrotriazolothiadiazine salts with solubility >50 mg/mL) .

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl esters) enhances membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Methodological Best Practices

Q. What analytical protocols are recommended for quantifying trace impurities in synthesized batches?

- HPLC : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients (retention time: 8–12 minutes) to detect residual starting materials (<0.1% threshold) .

- ICP-MS : Quantify Pd contamination post-Suzuki coupling (detection limit: 0.01 ppm) .

Q. How can computational tools (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

- Docking Workflow :

- Protein Preparation : Use crystal structures (e.g., PDE4B, PDB: 1XM6) with removed water molecules and added hydrogens.

- Grid Setup : Focus on active-site residues (e.g., Gln⁴⁸⁷ for PDE inhibitors) .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.